molecular formula C23H25N3O3S B10879004 N-(4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10879004
M. Wt: 423.5 g/mol
InChI Key: XJRMVDZEUTZDBF-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthylmethyl group attached to a piperazine ring, which is further connected to a sulfonylphenyl group and an acetamide moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Naphthylmethyl Piperazine: This step involves the reaction of naphthylmethyl chloride with piperazine under basic conditions to form N-(1-naphthylmethyl)piperazine.

    Sulfonylation: The intermediate N-(1-naphthylmethyl)piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming N-(4-(1-naphthylmethyl)-1-piperazinyl)sulfonylphenyl.

    Acetylation: Finally, the sulfonylphenyl intermediate is acetylated using acetic anhydride or acetyl chloride to yield the target compound, N1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~1~-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(1-Naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
  • N-(4-{[4-(1-Naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide ethanedioate

Uniqueness

N~1~-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C23H25N3O3S/c1-18(27)24-21-9-11-22(12-10-21)30(28,29)26-15-13-25(14-16-26)17-20-7-4-6-19-5-2-3-8-23(19)20/h2-12H,13-17H2,1H3,(H,24,27)

InChI Key

XJRMVDZEUTZDBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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